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Compound of Interest

(2S,4R)-1-Boc-2-cyano-4-
Compound Name:
hydroxypyrrolidine

cat. No.: B1292765

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A
Technical Guide

CAS Number: 483366-12-7

This technical guide provides a comprehensive overview of (2S,4R)-1-Boc-2-cyano-4-
hydroxypyrrolidine, a chiral pyrrolidine derivative of significant interest in medicinal chemistry
and drug development. This document is intended for researchers, scientists, and
professionals in the field, offering detailed information on its chemical properties, a plausible
synthetic route with a detailed experimental protocol, and its potential applications, particularly
in the development of novel therapeutics.

Chemical and Physical Properties

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a stable, non-volatile solid under standard
conditions. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen enhances
its solubility in a range of organic solvents and provides stability during synthetic manipulations.
The presence of the hydroxyl and cyano functionalities at stereochemically defined positions
makes it a valuable chiral building block for the synthesis of complex molecules.
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Property Value

Molecular Formula C10H16N203

Molecular Weight 212.25 g/mol

Appearance White to off-white solid

Purity Typically 298%

Boiling Point 361.4 °C at 760 mmHg (Predicted)

Storage Light sensitive, store at 2-8°C
Synthesis

The synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine can be achieved from the
commercially available (2S,4R)-1-Boc-4-hydroxy-L-proline. The key transformation is the
conversion of the carboxylic acid moiety into a nitrile group, which typically proceeds through a
primary amide intermediate followed by dehydration.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process starting from (2S,4R)-1-
Boc-4-hydroxy-L-proline. The first step is the formation of the corresponding primary amide,
(2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide. The second step is the dehydration of this
amide to yield the target nitrile.
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Synthetic workflow for (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.
Experimental Protocol

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide

To a solution of (2S,4R)-1-Boc-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such
as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole
(HOBL) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2
equivalents) at O °C.

Stir the mixture for 30 minutes at 0 °C.

Add a solution of aqueous ammonia (e.g., 28-30% NH4OH) (2-3 equivalents) dropwise to the
reaction mixture.
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» Allow the reaction to warm to room temperature and stir for 12-18 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, dilute the reaction mixture with water and extract with an organic solvent
(e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude amide.

 Purify the crude product by column chromatography on silica gel to obtain pure (2S,4R)-1-
Boc-4-hydroxy-2-pyrrolidinecarboxamide.

Step 2: Synthesis of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

o Dissolve the (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide (1 equivalent) in a suitable
anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert
atmosphere (e.g., nitrogen or argon).

e Add pyridine (2-3 equivalents) to the solution.

e Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise.

» Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an
additional 2-4 hours.

e Monitor the reaction progress by TLC.

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with the same organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford (2S,4R)-1-Boc-2-
cyano-4-hydroxypyrrolidine.
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Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected

spectroscopic characteristics can be predicted based on the structure of the molecule.

Data Type

Predicted Characteristics

1H NMR

Signals corresponding to the Boc group (singlet,
~1.4-1.5 ppm, 9H), pyrrolidine ring protons
(multiplets, ~2.0-4.5 ppm), and the hydroxyl

proton (broad singlet).

13C NMR

Resonances for the Boc group carbons (~28
ppm for CHs, ~80 ppm for the quaternary
carbon), the pyrrolidine ring carbons, the
carbonyl carbon of the Boc group (~154 ppm),
and the nitrile carbon (~118-122 ppm).

IR Spectroscopy

A characteristic sharp and strong absorption
band for the nitrile (C=N) stretch is expected in
the range of 2260-2240 cm~1. A broad O-H
stretching band around 3400 cm~t and C=0
stretching of the Boc group around 1680 cm~1

would also be present.

Mass Spectrometry

The mass spectrum would show the molecular
ion peak [M]* or, more commonly, adducts such
as [M+H]*, [M+Na]*, or [M+NHa]*.

Applications in Drug Development

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors

for dipeptidyl peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that plays a crucial

role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1

(GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin

secretion and improved glucose control, making it an important target for the treatment of type

2 diabetes.[1]
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The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine
residue in the active site of the DPP-IV enzyme.[1] The stereochemistry of the pyrrolidine ring
is critical for potent and selective inhibition.

Potential Role in the Synthesis of DPP-IV Inhibitors

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine serves as a key chiral intermediate for the
synthesis of various DPP-IV inhibitors. The Boc protecting group can be readily removed under
acidic conditions to liberate the secondary amine, which can then be coupled with other
fragments to build the final inhibitor molecule. The hydroxyl group at the 4-position offers a site
for further structural modification to optimize the pharmacokinetic and pharmacodynamic
properties of the drug candidate.
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Use of the compound in DPP-1V inhibitor synthesis.
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Conclusion

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a valuable and versatile chiral building block
with significant potential in the field of drug discovery and development. Its well-defined
stereochemistry and functional group handles make it an ideal starting material for the
synthesis of complex and biologically active molecules, most notably as a key intermediate for
the development of DPP-IV inhibitors for the treatment of type 2 diabetes. This technical guide
provides essential information for researchers and scientists working with this compound,
facilitating its effective utilization in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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